3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde, often involves strategies such as aldol condensation and reactions with various aldehydes and ketones. For instance, a study has demonstrated the synthesis of a related pyrrole chalcone derivative through aldol condensation, highlighting the versatility of pyrrole derivatives in chemical synthesis (Singh et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde, has been extensively analyzed using various spectroscopic methods and computational studies. These analyses help in understanding the electronic structure, molecular electrostatic potential, and hydrogen bonding patterns, which are crucial for predicting the reactivity and interaction of these compounds (Senge & Smith, 2005).
Chemical Reactions and Properties
Pyrrole derivatives participate in a wide range of chemical reactions, contributing to their diverse applications. The reactivity of such compounds is often explored through experimental and computational studies to understand their potential in synthesis and material science. For example, the reaction of dimethylindium-pyridine-2-carbaldehyde oximate has been studied, showcasing the complex interactions and the formation of dimeric structures in certain conditions (Shearer et al., 1980).
Physical Properties Analysis
The physical properties of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde, such as solubility, melting point, and boiling point, are important for its handling and application in various domains. While specific studies on these properties are scarce, related compounds have been analyzed, providing a basis for understanding the physical behavior of pyrrole derivatives.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are essential for the application of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde in synthesis. The compound's behavior in different chemical environments can be inferred from studies on similar pyrrole derivatives, which demonstrate their reactivity and potential for forming diverse chemical structures (Gatti et al., 2010).
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of derivatives of pyrrole compounds, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. For example, Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and used various spectroscopic analyses to confirm the product. This work demonstrates the utility of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde in synthesizing heterocyclic compounds such as oxiranes and pyrazoles (Singh, Rawat, & Sahu, 2014).
Catalysis and Polymerization
The compound has been used in the field of catalysis and polymerization. For instance, Qiao, Ma, and Wang (2011) explored the use of pyrrole-based ligands, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde derivatives, in aluminum and zinc complexes. These complexes showed activity in the ring-opening polymerization of ε-caprolactone, demonstrating the potential of pyrrole derivatives in catalytic applications (Qiao, Ma, & Wang, 2011).
Molecular Interactions and Hydrogen Bonding
The study of molecular interactions and hydrogen bonding patterns in pyrrole derivatives is another area of application. Research by Senge and Smith (2005) on various dimethylpyrrole derivatives, including 3,5-dimethylpyrrole-2-carbaldehyde, revealed detailed hydrogen-bonding patterns, contributing to our understanding of molecular structures and interactions (Senge & Smith, 2005).
Application in Magnetic Materials
Giannopoulos et al. (2014) reported the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, in creating a Mn(III)25 barrel-like cluster with single-molecule magnetic behavior. This demonstrates the potential use of pyrrole derivatives in developing new magnetic materials (Giannopoulos et al., 2014).
Analytical Chemistry
In analytical chemistry, pyrrole derivatives have been used as derivatization reagents. Gatti, Gioia, Leoni, and Andreani (2010) utilized 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC analysis of amino acids. This highlights the role of pyrrole derivatives in enhancing the detection and analysis of biological molecules (Gatti, Gioia, Leoni, & Andreani, 2010).
properties
IUPAC Name |
3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJDGBKOYYAJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342193 | |
Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
19713-89-4 | |
Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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